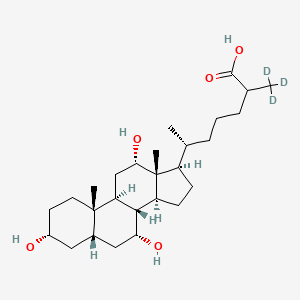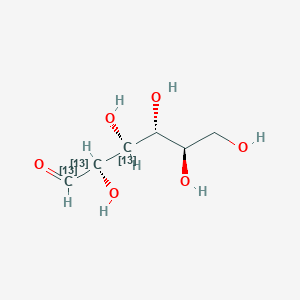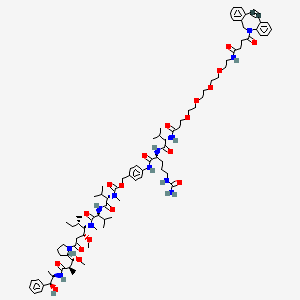
DBCO-PEG4-Val-Cit-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG4-VC-PAB-MMAE is a complex chemical compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It consists of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, a valine-citrulline (VC) dipeptide, a para-aminobenzyl (PAB) linker, and monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor. This compound is primarily used in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-VC-PAB-MMAE involves multiple steps:
Synthesis of DBCO-PEG4-VC-PAB: This intermediate is synthesized by reacting DBCO with PEG4, followed by coupling with the VC dipeptide and PAB linker.
Coupling with MMAE: The final step involves coupling the DBCO-PEG4-VC-PAB intermediate with MMAE under specific reaction conditions to form the complete conjugate
Industrial Production Methods
Industrial production of DBCO-PEG4-VC-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the synthesis in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG4-VC-PAB-MMAE undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages
Protease Cleavage: The VC dipeptide is cleaved by proteases, releasing the MMAE payload into cells.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions with the DBCO group.
Proteases: Enzymes that cleave the VC dipeptide under physiological conditions.
Major Products
Triazole Linkages: Formed during click chemistry reactions.
Released MMAE: The active cytotoxic agent released upon protease cleavage.
Aplicaciones Científicas De Investigación
DBCO-PEG4-VC-PAB-MMAE has numerous scientific research applications:
Chemistry: Used in the synthesis of ADCs through click chemistry.
Biology: Studied for its ability to target and kill cancer cells selectively.
Medicine: Investigated for its potential in targeted cancer therapies, reducing side effects compared to traditional chemotherapy.
Industry: Utilized in the development of new ADCs and other targeted therapies .
Mecanismo De Acción
DBCO-PEG4-VC-PAB-MMAE exerts its effects through a multi-step mechanism:
Targeting: The DBCO group allows the compound to be conjugated to antibodies that target specific cancer cell markers.
Internalization: The antibody-drug conjugate binds to cancer cells and is internalized.
Release: Proteases within the cancer cells cleave the VC dipeptide, releasing the MMAE payload.
Cytotoxicity: MMAE inhibits tubulin polymerization, disrupting the mitotic spindle and leading to cell death
Comparación Con Compuestos Similares
Similar Compounds
Azide-PEG4-VC-PAB-MMAE: Similar structure but contains an azide group instead of DBCO.
Acetylene-linker-Val-Cit-PABC-MMAE: Contains an acetylene linker instead of DBCO.
Aminobenzenesulfonic auristatin E: Uses a different linker and payload.
Uniqueness
DBCO-PEG4-VC-PAB-MMAE is unique due to its use of the DBCO group, which allows for copper-free click chemistry, making it more biocompatible and suitable for in vivo applications .
Propiedades
Fórmula molecular |
C88H128N12O19 |
|---|---|
Peso molecular |
1658.0 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C88H128N12O19/c1-15-59(8)79(71(113-13)53-75(104)99-44-24-32-70(99)81(114-14)60(9)82(106)92-61(10)80(105)65-27-17-16-18-28-65)97(11)86(110)77(57(4)5)96-85(109)78(58(6)7)98(12)88(112)119-55-62-33-37-67(38-34-62)93-83(107)68(30-23-42-91-87(89)111)94-84(108)76(56(2)3)95-73(102)41-45-115-47-49-117-51-52-118-50-48-116-46-43-90-72(101)39-40-74(103)100-54-66-29-20-19-25-63(66)35-36-64-26-21-22-31-69(64)100/h16-22,25-29,31,33-34,37-38,56-61,68,70-71,76-81,105H,15,23-24,30,32,39-55H2,1-14H3,(H,90,101)(H,92,106)(H,93,107)(H,94,108)(H,95,102)(H,96,109)(H3,89,91,111)/t59-,60+,61+,68-,70-,71+,76-,77-,78-,79-,80+,81+/m0/s1 |
Clave InChI |
LJJUBMUNOGZMDD-UDEUCFDSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
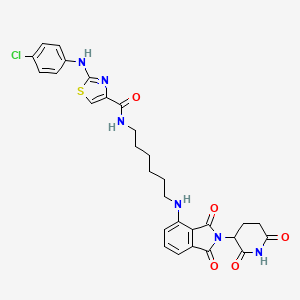

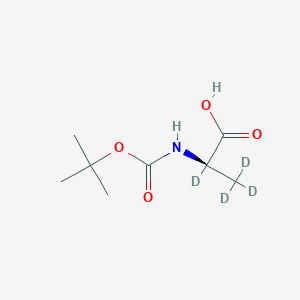
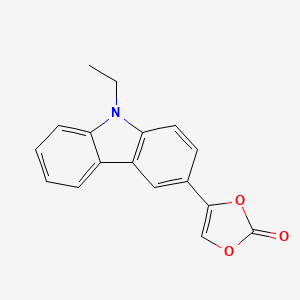
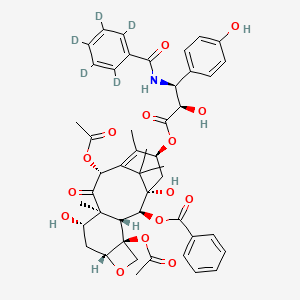
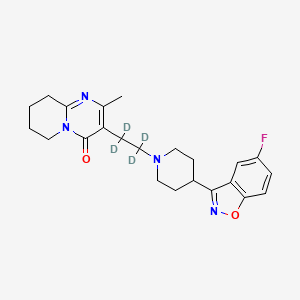


![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
